molecular formula C10H25N4Na2O15P B13703975 disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate

disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate

Cat. No.: B13703975
M. Wt: 518.28 g/mol
InChI Key: ZEALAQXNWUYYQU-UHFFFAOYSA-L
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Description

Disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate is a chemical compound with the molecular formula C10H13N4O8P.2Na.7H2O. It is commonly known as disodium inosine-5’-monophosphate heptahydrate. This compound is a nucleotide derivative and is often used in various biochemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate typically involves the phosphorylation of inosine. The process begins with the protection of the hydroxyl groups on inosine, followed by phosphorylation using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3). The final step involves deprotection and neutralization with sodium hydroxide to yield the disodium salt form .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using microbial strains that can produce inosine. The inosine is then extracted and chemically phosphorylated to produce the desired compound. This method is preferred for large-scale production due to its cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

Disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate has numerous applications in scientific research:

    Chemistry: Used as a reagent in nucleotide synthesis and as a standard in chromatography.

    Biology: Plays a role in studying nucleotide metabolism and enzyme kinetics.

    Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and as an immunomodulatory agent.

    Industry: Used as a flavor enhancer in the food industry due to its umami taste

Mechanism of Action

The compound exerts its effects primarily through its role as a nucleotide. It participates in various biochemical pathways, including nucleotide synthesis and energy metabolism. The molecular targets include enzymes such as inosine monophosphate dehydrogenase, which is involved in the synthesis of guanine nucleotides. The compound can modulate enzyme activity and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Disodium guanosine-5’-monophosphate: Another nucleotide derivative with similar biochemical properties.

    Disodium adenosine-5’-monophosphate: Used in similar applications but has different molecular targets.

    Disodium uridine-5’-monophosphate: Also used in biochemical research and industrial applications

Uniqueness

Disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate is unique due to its specific role in nucleotide metabolism and its ability to modulate enzyme activity. Its heptahydrate form provides stability and solubility advantages over other similar compounds .

Properties

Molecular Formula

C10H25N4Na2O15P

Molecular Weight

518.28 g/mol

IUPAC Name

disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate

InChI

InChI=1S/C10H13N4O8P.2Na.7H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;7*1H2/q;2*+1;;;;;;;/p-2

InChI Key

ZEALAQXNWUYYQU-UHFFFAOYSA-L

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.[Na+].[Na+]

Origin of Product

United States

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